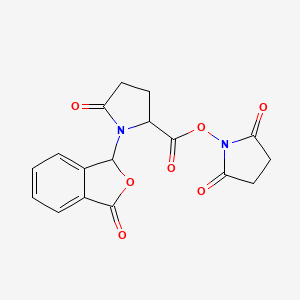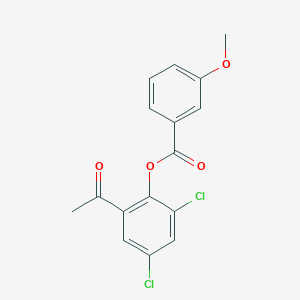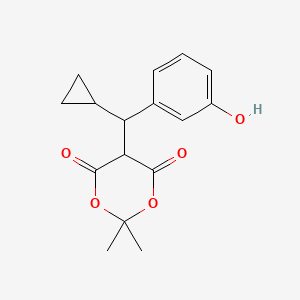
5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxyphenyl group, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps, including the formation of the cyclopropyl group and the dioxane ring. Common synthetic routes may involve the use of cyclopropyl bromide and 3-hydroxybenzaldehyde as starting materials, followed by a series of reactions to form the final compound. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For example, the hydroxyphenyl group may interact with enzymes or receptors, leading to changes in cellular signaling or metabolic pathways. The cyclopropyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Cyclopropyl(3-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione include other dioxane derivatives, cyclopropyl-containing compounds, and hydroxyphenyl derivatives. Examples include:
- 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Cyclopropyl(4-hydroxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-(Cyclopropyl(3-methoxyphenyl)methyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
5-[cyclopropyl-(3-hydroxyphenyl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H18O5/c1-16(2)20-14(18)13(15(19)21-16)12(9-6-7-9)10-4-3-5-11(17)8-10/h3-5,8-9,12-13,17H,6-7H2,1-2H3 |
InChI Key |
JRQLEKRVRVVAME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C2CC2)C3=CC(=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


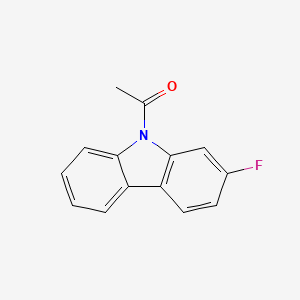
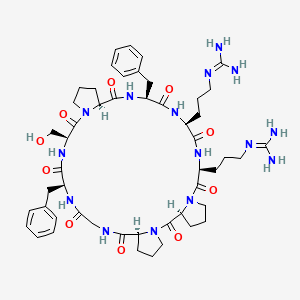
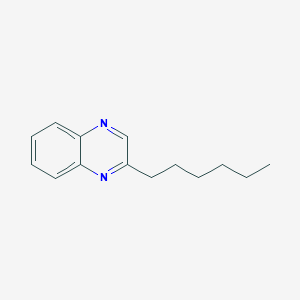
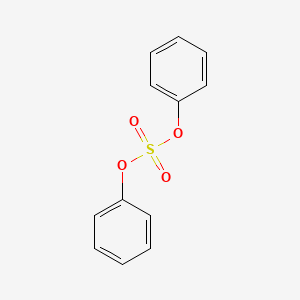

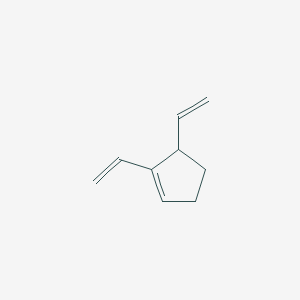
![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)
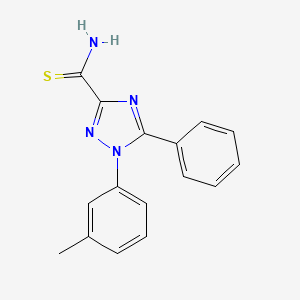
![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
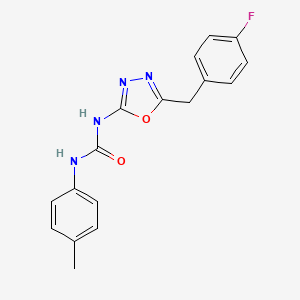
![5-hydrazinyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14137953.png)
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
